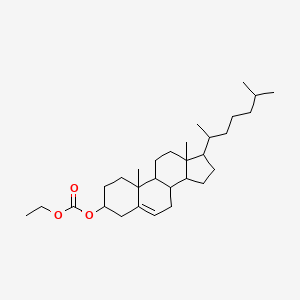

Cholest-5-en-3-yl ethyl carbonate

Übersicht

Beschreibung

Cholest-5-en-3-yl ethyl carbonate is a chemical compound with the molecular formula C30H50O3 . It has an average mass of 458.716 Da and a mono-isotopic mass of 458.376007 Da .

Synthesis Analysis

The synthesis of similar compounds, such as cholest-5-ene-3β,7α,12α-triol, has been described in the literature . The formation of cholest-3/3-hydroxy-A6 configuration was obtained by sodium borohydride reduction of the enol acetate of 12a-hydroxycholest-4-en-3 one and the 7a-hydroxyl group was introduced by bromination with N-bromosuccinimide and treatment of the ‘I-bromo compound with silver oxide .Physical And Chemical Properties Analysis

Cholest-5-en-3-yl ethyl carbonate has a molecular formula of C30H50O3 and an average mass of 458.716 Da . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Self-Assembled Morphologies from Cholesterol-Functionalized Polymers

A cholesterol-functionalized aliphatic cyclic carbonate monomer was synthesized, leading to the formation of unique nanostructures under aqueous conditions. Disk-like micelles and stacked-disk morphology were observed in these structures, presenting potential applications in nanotechnology and materials science (Venkataraman et al., 2013).

Sterically Stabilized Vesicles for Drug Delivery

Monomethoxypoly(ethylene glycol) cholesteryl carbonates were synthesized and characterized, showing promise in the formation of stable, unilamellar vesicles. These vesicles provide an efficient steric barrier, preventing aggregation and fusion, which is crucial for drug delivery applications (Beugin et al., 1998).

Liquid Crystal Properties

The liquid crystal cholesteryl 2-(2-ethoxyethoxy) ethyl carbonate and related compounds were studied, revealing varying liquid crystal properties such as cholesteric and smectic phases. These properties have significant implications in the field of liquid crystal technology and display devices (Leder, 1970).

Improved Electrolyte Performance for Li-Ion Batteries

Ethylene carbonate, a compound related to Cholest-5-en-3-yl Ethyl Carbonate, showed improved performance in lithium-ion batteries when used as a co-solvent. This discovery opens new possibilities for electrolyte development, enhancing battery efficiency and capacity (Petibon et al., 2016).

Eigenschaften

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-7-32-28(31)33-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARVSEQINPNKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946642 | |

| Record name | Cholest-5-en-3-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholest-5-en-3-yl ethyl carbonate | |

CAS RN |

23836-43-3 | |

| Record name | NSC96647 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-yl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

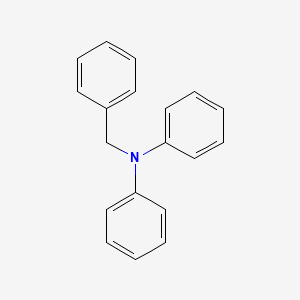

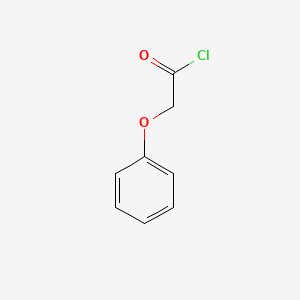

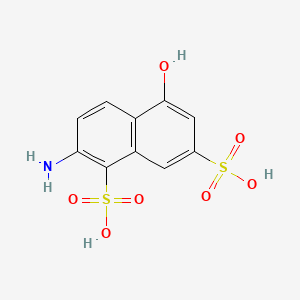

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

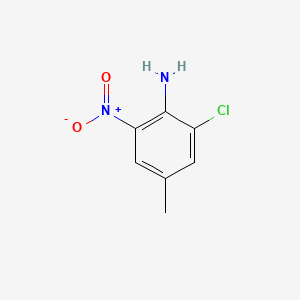

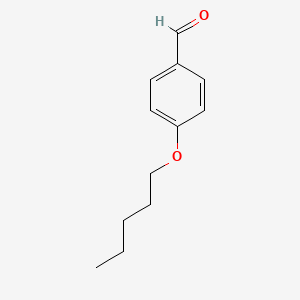

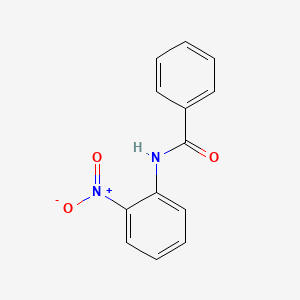

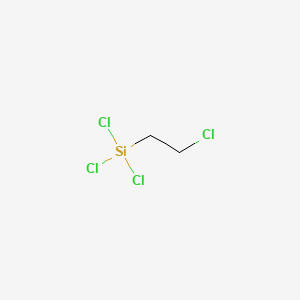

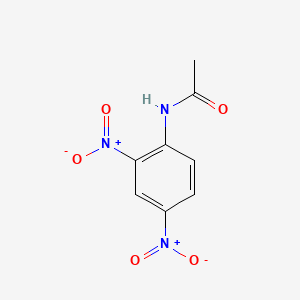

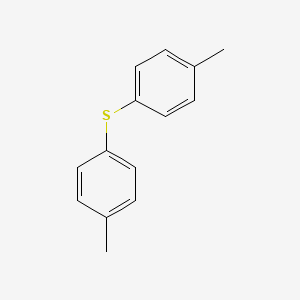

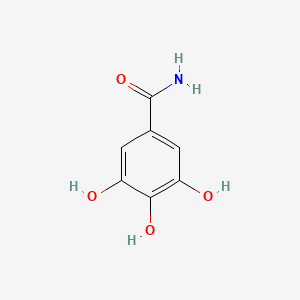

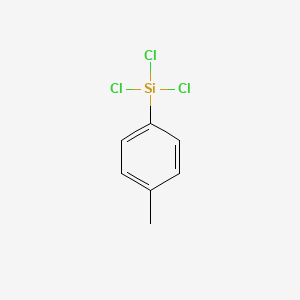

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.